molecular formula C12H18ClNO3 B2543700 Methyl 2-[4-(2-aminopropyl)phenoxy]acetate;hydrochloride CAS No. 114962-90-2

Methyl 2-[4-(2-aminopropyl)phenoxy]acetate;hydrochloride

Cat. No. B2543700
M. Wt: 259.73
InChI Key: DQIYXNXRGUELMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the alkylation of phenolic precursors followed by selective reduction or other functional group transformations. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate was achieved by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by a reduction of the nitro group using NH4Cl/Fe, yielding pure crystals . Similarly, methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride was synthesized from the corresponding acetic acid using thionyl chloride under optimized conditions to achieve a high yield . These methods suggest potential pathways for synthesizing the compound of interest, which may involve similar alkylation and functional group transformation steps.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by NMR spectroscopy and X-ray single crystal structure determination, revealing a triclinic crystal system . The crystal structure of another compound, (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, showed that molecules interact via hydrogen bonding to form a dimer, which is further connected by weak interactions . These findings provide a basis for predicting the molecular structure of "Methyl 2-[4-(2-aminopropyl)phenoxy]acetate;hydrochloride," which may also exhibit specific crystal packing and non-covalent interactions.

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of "Methyl 2-[4-(2-aminopropyl)phenoxy]acetate;hydrochloride." However, the synthesis of related compounds involves reactions such as alkylation, reduction, and functional group interconversion . These reactions are crucial for the synthesis of the target compound and can be used to infer its reactivity and potential chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using spectroscopic methods and computational chemistry. For instance, the UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate showed two bands, which were assigned to electronic transitions based on TD-DFT calculations . The crystal structure of another compound revealed specific molecular packing influenced by non-covalent interactions . These studies suggest that "Methyl 2-[4-(2-aminopropyl)phenoxy]acetate;hydrochloride" may also exhibit distinct spectroscopic features and molecular interactions, which could be elucidated through similar analytical and computational techniques.

Scientific Research Applications

Potential in Obesity Treatment and Diabetes Management

Methyl 2-[4-(2-aminopropyl)phenoxy]acetate hydrochloride has shown potential in the treatment of obesity and diabetes through its selective beta 3-adrenergic agonist properties in brown adipose tissue and thermogenesis. This compound, identified as ICI 198157, acts primarily through its related acid and has demonstrated the ability to increase metabolic rate, indicated by an increase in oxygen consumption. In studies involving genetically obese Zucker rats, it resulted in a reduced rate of weight gain, suggesting its utility in managing obesity and possibly diabetes in humans due to its effects on metabolic processes (Howe, Rao, Holloway, & Stribling, 1992).

Allosteric Modulation of Hemoglobin

Research into the allosteric modulation of hemoglobin has identified compounds structurally related to methyl 2-[4-(2-aminopropyl)phenoxy]acetate hydrochloride that can decrease the oxygen affinity of human hemoglobin A. These compounds have shown promise in clinical or biological areas that benefit from reversed depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, and blood substitutes. The structural similarity of these compounds to marketed antilipidemic agents highlights their potential in therapeutic applications (Randad, Mahran, Mehanna, & Abraham, 1991).

Synthesis and Structural Characterization in Organometallic Chemistry

In organometallic chemistry, derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, closely related to methyl 2-[4-(2-aminopropyl)phenoxy]acetate hydrochloride, have been synthesized and characterized. These derivatives, specifically triorganotin(IV) complexes, have been explored for their crystal and molecular structures, revealing insights into their coordination and potential applications in materials science and catalysis (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-[4-(2-aminopropyl)phenoxy]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-9(13)7-10-3-5-11(6-4-10)16-8-12(14)15-2;/h3-6,9H,7-8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIYXNXRGUELMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(2-aminopropyl)phenoxy]acetate hydrochloride

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